NU 7026

Catalog No.
S548530
CAS No.
154447-35-5
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU 7026

CAS Number

154447-35-5

Product Name

NU 7026

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(morpholin-4-yl)benzo(h)chromen-4-one, NU 7026, NU-7026, NU7026

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

The exact mass of the compound 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is 281.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU 7026 is a cell-permeable, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a critical role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. Its established function as a radiosensitizer and its defined selectivity profile make it a crucial tool for investigating DNA damage responses, particularly in oncology and cell biology research.

Procuring broad-spectrum PI3K-family inhibitors like LY294002 or Wortmannin as a substitute for NU 7026 introduces critical experimental ambiguity. Because these compounds potently inhibit multiple PIKKs, including PI3K and mTOR, it is impossible to attribute observed cellular effects, such as chemosensitization or radiosensitization, solely to the inhibition of DNA-PK. This lack of target specificity can confound data interpretation, compromise reproducibility, and lead to incorrect conclusions about the role of the NHEJ pathway. Using NU 7026 ensures that the observed biological response is directly linked to DNA-PK inhibition, a requirement for rigorous mechanistic studies.

High Selectivity for DNA-PK Over Other PIKK Family Kinases

NU 7026 demonstrates a clear selectivity for DNA-PK over other closely related kinases. In cell-free assays, it inhibits DNA-PK with an IC50 of 0.23 µM, while its inhibitory concentration for PI3K is 13 µM, representing a ~57-fold selectivity. This is a significant improvement over the broad-spectrum inhibitor LY294002, which inhibits DNA-PK and PI3K with comparable potency (IC50 of 1.4 µM and ~0.5 µM, respectively). Furthermore, NU 7026 shows minimal to no activity against ATM and ATR at concentrations up to 100 µM.

Evidence DimensionKinase Inhibition IC50
Target Compound DataDNA-PK: 0.23 µM; PI3K: 13 µM
Comparator Or BaselineLY294002 (DNA-PK IC50: ~1.4 µM; PI3Kα IC50: 0.5 µM)
Quantified Difference~57-fold higher selectivity for DNA-PK over PI3K compared to the non-selective profile of LY294002.
ConditionsCell-free kinase assays.

This selectivity is critical for ensuring that experimental results are due to the specific inhibition of the DNA double-strand break repair pathway, not confounding off-target effects on cell survival and proliferation pathways regulated by PI3K.

Demonstrated Potentiation of DNA-Damaging Agents in Cellular Models

NU 7026 effectively sensitizes cancer cells to DNA-damaging treatments. In DNA-PK proficient mouse embryonic fibroblasts, 10 µM NU 7026 potentiated ionizing radiation (IR) cytotoxicity, yielding a potentiation factor at 90% cell kill (PF90) of 1.51, an effect absent in DNA-PK deficient cells. Similarly, it potentiates the growth-inhibitory effects of topoisomerase II poisons like etoposide and doxorubicin in leukemia cell lines. For example, in K562 cells, 10 µM NU 7026 increased the growth inhibition of mAMSA by a factor of ~19.

Evidence DimensionPotentiation Factor (PF) at 90% Cell Kill (PF90)
Target Compound Data1.51 with 10 µM NU 7026 + Ionizing Radiation
Comparator Or BaselineNo potentiation observed in DNA-PK deficient cells, confirming on-target action.
Quantified DifferenceA 51% increase in cell kill at the 90% lethality level compared to radiation alone.
ConditionsExponentially growing DNA-PK proficient cells treated with 10 µM NU 7026 and ionizing radiation.

This provides direct, quantifiable evidence of the compound's intended biological effect in a common application, justifying its use in studies designed to overcome therapeutic resistance.

Defined Solubility Profile for Reliable Stock Preparation and Dosing

NU 7026 has a well-characterized solubility profile, which is essential for reproducible experimental setup and dosing. It is soluble in DMSO at concentrations typically ranging from 2.5 mg/mL to >5 mg/mL (approx. 8.9 mM to >17.8 mM), sometimes requiring gentle warming to 60°C or sonication to fully dissolve. It is practically insoluble in water. This defined solubility in a standard laboratory solvent allows for the preparation of high-concentration stock solutions, which is critical for minimizing the final DMSO concentration in cell culture media (typically ≤0.5%) to avoid solvent-induced artifacts.

Evidence DimensionSolubility in DMSO
Target Compound Data2.5 mg/mL to >5 mg/mL (approx. 8.9 mM to >17.8 mM)
Comparator Or BaselineStandard laboratory requirements for stock solution preparation.
Quantified DifferenceN/A
ConditionsSolubilization in anhydrous DMSO, may require gentle warming or sonication.

Predictable solubility prevents compound precipitation in assays and ensures accurate, reproducible dosing, which is a fundamental requirement for reliable in vitro and preclinical research.

Mechanistic Studies of DNA Double-Strand Break Repair

For researchers needing to specifically dissect the role of the DNA-PK-dependent NHEJ pathway without simultaneously perturbing PI3K/Akt/mTOR signaling, NU 7026 is the appropriate tool. Its ~57-fold selectivity for DNA-PK over PI3K ensures that observed effects on DNA repair and cell fate can be confidently attributed to the target.

Preclinical Evaluation of Radiosensitization Strategies

In studies aiming to enhance the efficacy of radiotherapy in cancer models, NU 7026 serves as a validated agent. Its proven ability to potentiate radiation-induced cytotoxicity in a DNA-PK-dependent manner makes it a reliable choice for evaluating NHEJ inhibition as a strategy to overcome radioresistance.

Screening for Synergistic Effects with Topoisomerase II Poisons

When investigating combination therapies involving topoisomerase II inhibitors (e.g., etoposide, doxorubicin), NU 7026 is an effective agent for testing whether inhibition of DNA repair can enhance chemotherapeutic efficacy. Its demonstrated synergy in leukemia models provides a strong basis for its use in similar screening and mechanistic contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

281.10519334 Da

Monoisotopic Mass

281.10519334 Da

Heavy Atom Count

21

Appearance

yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DJ7RQT66H6

Wikipedia

NU-7026

Dates

Last modified: 08-15-2023
1: Tu Y, Yang B, Ji C, Yang Z, Gu H, Lu CC, Wang R, Su ZL, Chen B, Sun WL, Xia JP, Bi ZG, He L. DNA-dependent protein kinase catalytic subunit (DNA-PKcs)-SIN1 association mediates ultraviolet B (UVB)-induced Akt Ser-473 phosphorylation and skin cell survival. Mol Cancer. 2013 Dec 24;12(1):172. [Epub ahead of print] PubMed PMID: 24365180.
2: Tichy A, Durisova K, Salovska B, Pejchal J, Zarybnicka L, Vavrova J, Dye NA, Sinkorova Z. Radio-sensitization of human leukaemic MOLT-4 cells by DNA-dependent protein kinase inhibitor, NU7441. Radiat Environ Biophys. 2013 Oct 8. [Epub ahead of print] PubMed PMID: 24100951.
3: Chiang JH, Yang JS, Lu CC, Hour MJ, Liu KC, Lin JH, Lee TH, Chung JG. Effect of DNA damage response by quinazolinone analogue HMJ-38 on human umbilical vein endothelial cells: Evidence for γH2A.X and DNA-PK-dependent pathway. Hum Exp Toxicol. 2013 Sep 23. [Epub ahead of print] PubMed PMID: 24064905.
4: Zhou X, Zhang X, Xie Y, Tanaka K, Wang B, Zhang H. DNA-PKcs inhibition sensitizes cancer cells to carbon-ion irradiation via telomere capping disruption. PLoS One. 2013 Aug 27;8(8):e72641. doi: 10.1371/journal.pone.0072641. PubMed PMID: 24013362; PubMed Central PMCID: PMC3754927.
5: Bee L, Fabris S, Cherubini R, Mognato M, Celotti L. The efficiency of homologous recombination and non-homologous end joining systems in repairing double-strand breaks during cell cycle progression. PLoS One. 2013 Jul 11;8(7):e69061. doi: 10.1371/journal.pone.0069061. Print 2013. PubMed PMID: 23874869; PubMed Central PMCID: PMC3708908.
6: Li Y, Wang X, Yue P, Tao H, Ramalingam SS, Owonikoko TK, Deng X, Wang Y, Fu H, Khuri FR, Sun SY. Protein phosphatase 2A and DNA-dependent protein kinase are involved in mediating rapamycin-induced Akt phosphorylation. J Biol Chem. 2013 May 10;288(19):13215-24. doi: 10.1074/jbc.M113.463679. Epub 2013 Mar 27. PubMed PMID: 23536185; PubMed Central PMCID: PMC3650361.
7: Okazawa S, Furusawa Y, Kariya A, Hassan MA, Arai M, Hayashi R, Tabuchi Y, Kondo T, Tobe K. Inactivation of DNA-dependent protein kinase promotes heat-induced apoptosis independently of heat-shock protein induction in human cancer cell lines. PLoS One. 2013;8(3):e58325. doi: 10.1371/journal.pone.0058325. Epub 2013 Mar 11. PubMed PMID: 23505488; PubMed Central PMCID: PMC3594312.
8: Weingeist DM, Ge J, Wood DK, Mutamba JT, Huang Q, Rowland EA, Yaffe MB, Floyd S, Engelward BP. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors. Cell Cycle. 2013 Mar 15;12(6):907-15. doi: 10.4161/cc.23880. Epub 2013 Feb 19. PubMed PMID: 23422001; PubMed Central PMCID: PMC3637349.
9: You H, Kong MM, Wang LP, Xiao X, Liao HL, Bi ZY, Yan H, Wang H, Wang CH, Ma Q, Liu YQ, Bi YY. Inhibition of DNA-dependent protein kinase catalytic subunit by small molecule inhibitor NU7026 sensitizes human leukemic K562 cells to benzene metabolite-induced apoptosis. J Huazhong Univ Sci Technolog Med Sci. 2013 Feb;33(1):43-50. doi: 10.1007/s11596-013-1069-z. Epub 2013 Feb 8. PubMed PMID: 23392706.
10: Urushihara Y, Kobayashi J, Matsumoto Y, Komatsu K, Oda S, Mitani H. DNA-PK inhibition causes a low level of H2AX phosphorylation and homologous recombination repair in Medaka (Oryzias latipes) cells. Biochem Biophys Res Commun. 2012 Dec 14;429(3-4):131-6. doi: 10.1016/j.bbrc.2012.10.128. Epub 2012 Nov 7. PubMed PMID: 23142596.

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